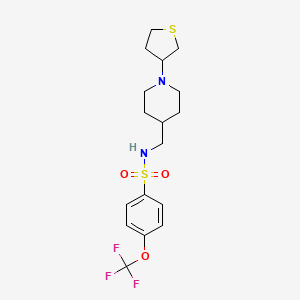

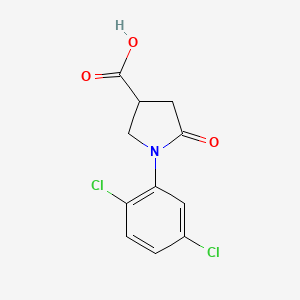

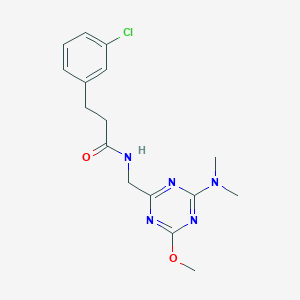

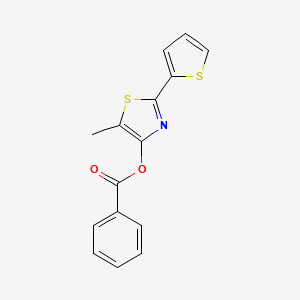

![molecular formula C16H22N2O2 B2754172 1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one CAS No. 2310083-62-4](/img/structure/B2754172.png)

1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1,3-oxazepines, can be synthesized via a cycloaddition reaction of Schiff bases with maleic and phthalic anhydrides . Additionally, 1,2,3-triazole ring systems can be synthesized via 1,3-dipolar cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring systems. The 1,3-oxazepine ring system is an unsaturated non-aromatic seven-membered heterocyclic ring containing two heteroatoms (oxygen and nitrogen) .Applications De Recherche Scientifique

Synthesis and Antagonistic Activity

- A series of novel N-benzylcarboxamide derivatives, including compounds related to 1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one, were synthesized and showed atropisomerism and NK1-antagonistic activity. This indicates the potential of such compounds in receptor recognition and therapeutic applications (Ishichi, Ikeura, & Natsugari, 2004).

Antimitotic Activity

- Benzopyridooxathiazepine derivatives, structurally related to the given compound, have shown significant potential as antimitotic agents. Their activity against various tumor cell lines and their role in inhibiting tubulin polymerization were highlighted, showing the compound's potential in cancer research (Gallet et al., 2009).

HIV-1 Reverse Transcriptase Inhibition

- Similar compounds have been found to inhibit HIV-1 reverse transcriptase, suggesting the potential of this compound in antiviral research, particularly for HIV (Klunder et al., 1992).

Dopaminergic Activity

- Research on benzazepines, a related class of compounds, has shown their potential in modulating dopaminergic activity. This suggests a possible research avenue for the subject compound in neurological disorders or as a dopaminergic agent (Pfeiffer et al., 1982).

Optically Active Hybrid Synthesis

- The synthesis of optically active hybrid compounds related to the subject compound has been achieved. This research opens up possibilities in creating specific stereoisomers for targeted therapeutic uses (Torres & Rebolledo, 2016).

Antibacterial Activities

- Certain derivatives of this compound have demonstrated potent antibacterial activities, particularly against gram-positive bacteria. This suggests potential applications in developing new antibacterial drugs (Tsubouchi et al., 1994).

Propriétés

IUPAC Name |

1-benzyl-7-methyl-5,5a,6,8,9,9a-hexahydropyrido[4,3-e][1,4]oxazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-17-8-7-15-14(10-17)11-20-12-16(19)18(15)9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKILXRBYTZTPJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C(C1)COCC(=O)N2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2754089.png)

![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)

![11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2754097.png)

![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)

![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)

![11-oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride](/img/structure/B2754111.png)